molecular formula C22H21Cl2N5O2 B11319745 2,4-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

2,4-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11319745
M. Wt: 458.3 g/mol
InChI Key: IUXKKMQWHKXWLU-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dichlorobenzamide core linked to a morpholine-substituted pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups in the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

2,4-DICHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Shares the pyrimidine core but lacks the morpholine and benzamide groups.

    N-(4-{[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide: Similar structure but without the dichloro substitution on the benzamide core.

Uniqueness

2,4-DICHLORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichloro and morpholine-substituted pyrimidine groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C22H21Cl2N5O2

Molecular Weight

458.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H21Cl2N5O2/c1-14-12-20(28-22(25-14)29-8-10-31-11-9-29)26-16-3-5-17(6-4-16)27-21(30)18-7-2-15(23)13-19(18)24/h2-7,12-13H,8-11H2,1H3,(H,27,30)(H,25,26,28)

InChI Key

IUXKKMQWHKXWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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